molecular formula C17H20N2O4S B8224053 (R)-N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide

(R)-N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide

Cat. No.: B8224053
M. Wt: 348.4 g/mol
InChI Key: RQRVCATXMOQZPV-KKVRKASNSA-N
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Description

®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a unique structure that includes a hydroxy-indene moiety, a dioxocyclobutene ring, and a sulfinamide group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide involves multiple steps:

    Formation of the Hydroxy-Indene Moiety: This step typically involves the reduction of an indanone derivative to yield the hydroxy-indene structure.

    Cyclobutene Ring Formation: The dioxocyclobutene ring can be synthesized through a [2+2] cycloaddition reaction involving an alkyne and a ketene.

    Sulfinamide Introduction: The sulfinamide group is introduced through a reaction between a sulfinyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the indene moiety can undergo oxidation to form a ketone.

    Reduction: The dioxocyclobutene ring can be reduced to form a cyclobutane derivative.

    Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a cyclobutane derivative.

    Substitution: Formation of substituted sulfinamide derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound’s unique structure may allow it to act as an inhibitor for certain enzymes.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy-indene moiety may interact with active sites, while the dioxocyclobutene ring and sulfinamide group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    ®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfone: Similar structure but with a sulfone group instead of a sulfinamide group.

Uniqueness

The presence of the sulfinamide group in ®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide provides unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its sulfonamide and sulfone analogs.

Properties

IUPAC Name

(R)-N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-17(2,3)24(23)19-14-13(15(21)16(14)22)18-12-10-7-5-4-6-9(10)8-11(12)20/h4-7,11-12,18-20H,8H2,1-3H3/t11-,12+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRVCATXMOQZPV-KKVRKASNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)NC1=C(C(=O)C1=O)N[C@H]2[C@H](CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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